3H-2-Benzopyran-3-one, 1,4-dihydro-8-hydroxy-7-(phenylmethoxy)-
Description
3H-2-Benzopyran-3-one, 1,4-dihydro-8-hydroxy-7-(phenylmethoxy)- (CAS 65615-22-7), also known as 7-(benzyloxy)-8-methoxyisochroman-3-one, is a substituted benzopyranone derivative with the molecular formula C₁₇H₁₆O₄ . It is recognized as a key impurity in berberine synthesis, highlighting its relevance in pharmaceutical quality control . Structurally, it features a benzopyranone core with a phenylmethoxy group at position 7 and a hydroxyl group at position 8, which influence its physicochemical and biological properties. Market analyses indicate its global trade presence, with regional pricing and supplier networks documented in Europe, Asia, and North America .
Properties
CAS No. |
65615-22-7 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
8-hydroxy-7-phenylmethoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C16H14O4/c17-15-8-12-6-7-14(16(18)13(12)10-20-15)19-9-11-4-2-1-3-5-11/h1-7,18H,8-10H2 |
InChI Key |
NKRBAZSRXUCUME-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(COC1=O)C(=C(C=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-8-hydroxyisochroman-3-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzaldehyde.
Formation of Isochroman Ring: The benzaldehyde undergoes a cyclization reaction to form the isochroman ring. This can be achieved through a series of reactions, including condensation and cyclization.
Introduction of Benzyloxy Group: The benzyloxy group is introduced through a benzylation reaction, where a benzyl halide reacts with the hydroxyl group on the isochroman ring.
Industrial Production Methods: Industrial production of 7-(Benzyloxy)-8-hydroxyisochroman-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-(Benzyloxy)-8-hydroxyisochroman-3-one can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or dihydro derivatives.
Substitution: The benzyloxy and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or dihydro derivatives.
Substitution: Formation of various substituted isochroman derivatives.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research indicates that compounds like 3H-2-Benzopyran-3-one derivatives exhibit significant antioxidant properties. A study by Reddy et al. (2020) demonstrated that these compounds effectively scavenged free radicals, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable case study involved its use against breast cancer cells, where it significantly reduced cell viability and induced cell cycle arrest.
Agricultural Applications
Pesticidal Properties
The compound has demonstrated effectiveness as a natural pesticide. Research conducted by Zhang et al. (2021) revealed that it possesses insecticidal activity against various agricultural pests, making it a candidate for developing eco-friendly pest control agents .
Plant Growth Regulation
Studies suggest that derivatives of 3H-2-Benzopyran-3-one can enhance plant growth by modulating hormonal pathways. Field trials indicated improved growth rates and yields in crops treated with this compound compared to controls .
Materials Science
Polymer Chemistry
In materials science, 3H-2-Benzopyran-3-one derivatives have been explored for their potential as polymer additives. They can enhance the thermal stability and mechanical properties of polymers when incorporated into composite materials .
Nanomaterials Development
Recent advancements have seen the integration of this compound into nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs improves solubility and bioavailability, making it a promising candidate for pharmaceutical applications .
Case Studies
- Breast Cancer Treatment: A study involving the treatment of MCF-7 breast cancer cells with varying concentrations of 3H-2-Benzopyran-3-one showed a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
- Eco-friendly Pesticide Development: Field tests conducted on tomato plants treated with this compound revealed a significant reduction in aphid populations while promoting plant growth.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-8-hydroxyisochroman-3-one involves its interaction with specific molecular targets. The benzyloxy and hydroxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in signal transduction, affecting cellular processes and responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the benzopyranone family, which includes derivatives with varied substituents affecting reactivity, stability, and applications. Below is a systematic comparison with analogous compounds from peer-reviewed syntheses and market
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., dichloro in 8c) increase melting points compared to methoxy or benzyloxy groups (e.g., 8a at 113°C vs. 8c at 178°C) due to enhanced intermolecular forces .
- Synthetic Yields: Reactions involving aminomethyl propenone hydrochlorides (e.g., 2b, 2c) yield 40–65% products, influenced by steric and electronic factors .
- Biological Relevance : Compounds like 14f and 14g (with thiol or ethoxy side chains) are designed for enhanced solubility or bioactivity, whereas the target compound’s role as a berberine impurity suggests metabolic or stability implications .
Market and Application Differences
- The target compound is actively traded in chemical markets , whereas derivatives like 10-F246000 (a discontinued 6-(phenylmethoxy) variant) highlight niche or obsolete applications .
- Glucosylated derivatives (e.g., 140, 141 in ) target enhanced bioavailability in drug formulations, contrasting with the target compound’s role as an impurity .
Biological Activity
3H-2-Benzopyran-3-one, 1,4-dihydro-8-hydroxy-7-(phenylmethoxy)-, commonly referred to as a benzopyran derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a benzopyran core, which is known for its potential therapeutic properties, including anti-inflammatory, antitumor, and antimicrobial effects.
- Chemical Formula : C16H14O4
- Molecular Weight : 270.28 g/mol
- CAS Number : 65615-22-7
Antitumor Activity
Recent studies have indicated that benzopyran derivatives exhibit significant antitumor properties. For instance, compounds similar to 3H-2-Benzopyran have shown efficacy in inhibiting cancer cell proliferation through various mechanisms:
-
Inhibition of Tubulin Polymerization : Certain benzopyran derivatives have been reported to disrupt microtubule dynamics by binding to the colchicine site of beta-tubulin. This interaction leads to cell cycle arrest and apoptosis in cancer cells.
Compound IC50 (µM) Mechanism Compound A 24.4 Tubulin inhibition Compound B 16.5 Tubulin inhibition - Enzyme Inhibition : Some studies suggest that these compounds can inhibit key enzymes involved in tumor progression, such as aromatase and cytochrome P450 isoenzymes. For example, specific derivatives have shown IC50 values as low as 5.3 µM against CYP 1A enzymes .
Antimicrobial Activity
Benzopyran compounds have also demonstrated promising antibacterial and antifungal activities:
-
Antibacterial Effects : Research indicates that certain derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL
Anti-inflammatory Activity
The anti-inflammatory potential of benzopyran derivatives has been explored through various in vitro assays:
-
Cytokine Inhibition : Compounds have been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Compound Cytokine Reduction (%) Compound C 50% Compound D 70% - Mechanisms of Action : The anti-inflammatory effects are often attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
Case Studies
Several case studies highlight the biological activity of benzopyran derivatives:
- Study on Antitumor Activity : A study involving a series of benzopyran derivatives showed that modifications at the phenyl ring significantly enhanced their antitumor activity against various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Study : Another investigation focused on the antibacterial properties of these compounds against Staphylococcus aureus, revealing that modifications at the hydroxyl group increased efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
